(3Z)-1-ethyl-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of triazole and thiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, including the formation of the triazole and thiazole rings. The synthetic routes typically involve the use of hydrazine hydrate, 2-fluorobenzoyl chloride, and other reagents under controlled conditions . Industrial production methods may employ green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole and thiazole rings.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiazole rings play a crucial role in binding to these targets, leading to the inhibition of biological processes. The pathways involved may include the disruption of enzyme activity and interference with cellular signaling .
Comparison with Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant.
Compared to these compounds, 1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features and potential for diverse biological activities .
Properties
Molecular Formula |
C23H18N4O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H18N4O3S/c1-3-13-30-15-11-9-14(10-12-15)20-24-23-27(25-20)22(29)19(31-23)18-16-7-5-6-8-17(16)26(4-2)21(18)28/h3,5-12H,1,4,13H2,2H3/b19-18- |
InChI Key |
QODJBVCWWNDLNP-HNENSFHCSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCC=C)S3)C1=O |
Origin of Product |
United States |
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